N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6/c1-32-21-9-7-20(8-10-21)29-11-13-30(14-12-29)22(23-6-5-15-36-23)18-28-27(31)19-16-24(33-2)26(35-4)25(17-19)34-3/h5-10,15-17,22H,11-14,18H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCKQLKLHTOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-methoxyphenylpiperazine with an appropriate alkylating agent under controlled conditions.
Coupling with Furan Derivative: The piperazine intermediate is then coupled with a furan derivative through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the introduction of the benzamide moiety. This can be done by reacting the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety, to form amines or other reduced products.
Substitution: The piperazine and benzamide moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in studies to investigate its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Piperazine-Based Analogs
Piperazine derivatives are widely studied for their receptor-binding properties. Key comparisons include:
Key Observations :
Furan-Containing Analogs
Furan rings improve pharmacokinetic properties by resisting oxidative metabolism. Notable examples:
Key Observations :
3,4,5-Trimethoxybenzamide Derivatives
This moiety is a hallmark of microtubule-targeting agents. Comparisons include:
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide (CAS Number: 877633-70-0) is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a high degree of complexity with multiple functional groups that may contribute to its biological activity. The structure includes:
- A furan ring , which is known for its role in various biological processes.
- A piperazine moiety , often associated with psychoactive properties.
- A trimethoxybenzamide group, which may enhance lipophilicity and receptor binding.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural motifs to this compound exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, leading to improved mood and reduced anxiety levels in animal models .
2. Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. In animal studies, piperazine derivatives have demonstrated efficacy in reducing seizure frequency and severity, indicating a possible mechanism through GABAergic modulation .
3. Antiviral Activity
Preliminary studies suggest that compounds related to this structure may exhibit antiviral properties by inhibiting specific viral proteins. For example, some furan derivatives have been shown to interfere with viral replication pathways, which could be explored further for therapeutic applications against viral infections .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study conducted on piperazine derivatives demonstrated that modifications in the molecular structure significantly affected their binding affinity at serotonin receptors. Compounds similar to this compound showed improved efficacy in reducing depressive symptoms in rodent models compared to traditional SSRIs .
Case Study 2: Anticonvulsant Activity
In a controlled experiment assessing the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited a dose-dependent reduction in seizure frequency when administered prior to induced seizures. The results indicated that these compounds could serve as potential alternatives or adjuncts to existing anticonvulsants .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Modifications to the piperazine and benzamide components have been shown to significantly alter receptor binding profiles and biological outcomes .
Q & A
Basic: What are the optimized synthetic routes for synthesizing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: React 2-furoyl chloride with piperazine derivatives to form the piperazine-furan intermediate (reflux in acetonitrile with K₂CO₃ for 4–5 hours) .
- Step 2: Couple the intermediate with 3,4,5-trimethoxybenzamide via an alkylation reaction using a chloromethyl precursor (e.g., 4-(chloromethyl)-N-substituted benzamide) under basic conditions (pH 9–10, aqueous Na₂CO₃) .
- Purification: Column chromatography (silica gel) or recrystallization from methanol/THF is recommended .
Key Parameters:
- Reaction time: 4–12 hours.
- Solvents: Acetonitrile, THF.
- Catalysts: HBTU, BOP for amide bond formation .
Basic: How is the structural confirmation of this compound validated in academic research?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
- X-ray Crystallography: Monoclinic crystal system analysis (e.g., P21/n space group) to resolve bond angles and torsional strain in the piperazine-ethyl linkage .
- Mass Spectrometry: High-resolution MS to verify molecular weight (expected [M+H]⁺ ~592–595 Da) .
Basic: What purification strategies address solubility challenges during synthesis?
Methodological Answer:
Low solubility in polar solvents is common due to the hydrophobic trimethoxybenzamide and furan groups. Strategies include:
- Solvent Mixtures: Use THF/water or DCM/methanol gradients during column chromatography .
- Salt Formation: Convert the free base to a hydrochloride salt via HCl gas bubbling in ethanol to improve crystallinity .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) at controlled cooling rates .
Advanced: How can molecular docking studies predict the compound’s interaction with neurological targets?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for piperazine derivatives (e.g., dopamine D3, serotonin 5-HT1A) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor interactions .
- Key Interactions:
- Validation: Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from radioligand assays .
Advanced: What enzymatic assays are suitable for evaluating its inhibitory activity against acetylcholinesterase (AChE)?
Methodological Answer:
- Ellman’s Assay:
- Protocol: Mix compound (1–100 µM) with AChE, DTNB, and acetylthiocholine. Monitor absorbance at 412 nm for 30 minutes .
- Data Interpretation: IC₅₀ calculated via nonlinear regression (e.g., GraphPad Prism).
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
- Contradiction Resolution: If activity varies across studies, validate purity (>95% via HPLC) and test against recombinant vs. tissue-derived enzymes .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Structural Differentiation: Compare activity of the target compound with analogs lacking the 4-methoxyphenyl group (e.g., replace with 2,3-dichlorophenyl) .
- Assay Standardization: Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability (e.g., liver microsomes) .
- Meta-Analysis: Cross-reference data with crystallographic (e.g., PDB ID: 4XP1) and QSAR models to identify critical substituents .
Advanced: What in vitro models assess its blood-brain barrier (BBB) permeability?
Methodological Answer:
- PAMPA-BBB Assay:
- MDCK-MDR1 Cell Monolayers: Quantify efflux ratio (P-gp substrate potential) using LC-MS/MS .
Advanced: How to design SAR studies targeting the furan and piperazine moieties?
Methodological Answer:
- Scaffold Modifications:
- Activity Clustering: Use hierarchical clustering of IC₅₀ values to group analogs by substituent patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
